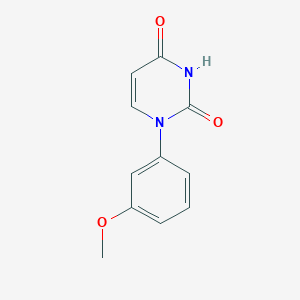

1-(3-Methoxyphenyl)uracil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

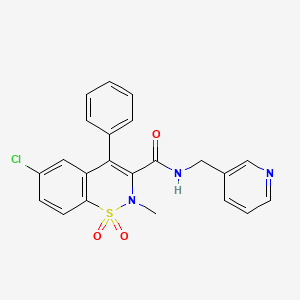

“1-(3-Methoxyphenyl)uracil” is a derivative of uracil, a common and naturally occurring pyrimidine nucleobase . Uracil derivatives are important in a wide range of fields, including organic synthesis, medicinal chemistry, and drug discovery . The methoxyphenyl group attached to the uracil base could potentially alter its properties and interactions, making it a subject of interest for various chemical and biological studies.

Molecular Structure Analysis

The molecular structure of “1-(3-Methoxyphenyl)uracil” would be similar to that of uracil, with the addition of a methoxyphenyl group. Uracil is a planar, aromatic, and heterocyclic organic compound with the ability to engage in hydrogen bonding . The addition of the methoxyphenyl group could potentially alter these properties, but specific details about the molecular structure of “1-(3-Methoxyphenyl)uracil” are not available in the retrieved papers.Applications De Recherche Scientifique

1. Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists

- Application : Development of potent antagonists for the human GnRH receptor, with high binding affinity and functional antagonism. These antagonists have shown efficacy in nonhuman primates, indicating potential therapeutic applications in humans (Tucci et al., 2005).

- Research Details : Substituted uracils, including 1-(3-Methoxyphenyl)uracil derivatives, have been studied for their effectiveness as GnRH receptor antagonists. These compounds have demonstrated good oral bioavailability and efficacy in animal models (Chen et al., 2008).

2. Study of Base-Excision Repair Pathway

- Application : Utilization in the study of enzymatic reactions involving uracil-DNA glycosylase and apurinic/apyrimidinic (AP) endodeoxyribonuclease. This aids in understanding the DNA repair mechanisms (Liuzzi & Talpaert-Borlé, 1985).

3. HIV-1 Inhibition

- Application : Certain uracil derivatives have been identified as potent and selective inhibitors of HIV-1 replication in cell culture systems, providing insights into potential antiviral therapies (Baba et al., 1991).

4. Synthesis of Novel Compounds

- Application : Synthesis of novel uracil derivatives, such as 1-(dihydroxypropyl)-5-substituted uracils, for potential use in oligonucleotide synthesis and other biochemical applications (Gondela & Walczak, 2003).

5. Enzymatic Acylation of Nucleosides

- Application : Enzymatic acylation of nucleosides using uracil derivatives, demonstrating potential applications in green chemistry and biocatalysis (Simeó, Sinisterra & Alcántara, 2009).

6. Antibacterial Activity

- Application : Investigation of the antibacterial activity of uracil derivatives against Gram-positive bacteria, contributing to the development of new antibiotics (Zhi et al., 2005).

7. Nucleating Agent for Polymeric Materials

- Application : Use of uracil as a nucleating agent for polymeric materials, enhancing the understanding of polymer crystallization and material science (Pan et al., 2009).

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-4-2-3-8(7-9)13-6-5-10(14)12-11(13)15/h2-7H,1H3,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVFSPOSJXTMMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)uracil | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2949227.png)

![6-phenoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2949233.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2949238.png)

![N-cyclopentyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2949240.png)

![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2949242.png)

![Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2949244.png)

![methyl [(7-fluoro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetate](/img/structure/B2949246.png)